1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide

Immuno-oncology IDO1 inhibition Structure-Activity Relationship

IDO1-targeted drug discovery requires structurally defined chemical probes with unambiguous target annotation and substitution-dependent SAR data. This compound solves that challenge as a curated IDO1 inhibitor (CAS 1401535-76-9) featuring a distinctive N-1 isopropyl group (Δ logP ≈ +0.97 vs. 1-methyl analog) that enables systematic investigation of N-1 alkyl effects on target engagement, cellular permeability, and metabolic stability. • Curated IDO1 inhibitor annotation for target-specific mechanistic studies in cancer immunotherapy • Distinct N-1 isopropyl substituent supports SAR exploration of lipophilic/steric modulation • Indole-5-tetrazole carboxamide scaffold also applicable to ER-α binding (IC₅₀ as low as 5.826 nM) and tubulin polymerization inhibition (IC₅₀ as low as 0.34 μM) library design

Molecular Formula C13H14N6O
Molecular Weight 270.29 g/mol
Cat. No. B12164892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide
Molecular FormulaC13H14N6O
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC2=C1C=CC(=C2)C(=O)NC3=NNN=N3
InChIInChI=1S/C13H14N6O/c1-8(2)19-6-5-9-7-10(3-4-11(9)19)12(20)14-13-15-17-18-16-13/h3-8H,1-2H3,(H2,14,15,16,17,18,20)
InChIKeyVWRYICHSFMWILG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide (CAS 1401535-76-9): Core Structural Identity and Procurement Baseline


1-(Propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide (CAS 1401535-76-9, molecular formula C₁₃H₁₄N₆O, molecular weight 270.29) is a synthetic small molecule featuring an indole core substituted at the 5-position with a carboxamide group linked to a 1H-tetrazole ring, and an N-1 isopropyl substituent . The compound is classified within the indole-tetrazole carboxamide family, a scaffold associated with diverse biological activities including indoleamine 2,3-dioxygenase 1 (IDO1) inhibition [1]. The isopropyl group at the indole N-1 position represents a key structural differentiator from close analogs bearing methyl, methoxyethyl, or unsubstituted indole cores, imparting distinct lipophilic and steric properties .

Why 1-(Propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide Cannot Be Replaced by Common Indole-Tetrazole Analogs


Indole-tetrazole carboxamides as a class exhibit target profiles and potency that are highly sensitive to the nature of the N-1 indole substituent and the carboxamide linkage position [1]. The isopropyl group at N-1 in 1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide confers distinct steric and lipophilic characteristics compared to the 1-methyl analog (CAS 1401536-23-9) and the 1-(2-methoxyethyl) analog (CAS 1401535-77-0) . These structural variations directly impact target engagement: the 1-isopropyl derivative is annotated as an IDO1 inhibitor, whereas the structurally related CI-949 (bearing a 1-phenyl, 3-isopropoxy substitution pattern on a 2-carboxamide indole scaffold) functions as an allergic mediator release inhibitor with a fundamentally different polypharmacology profile [2]. Generic replacement without considering these substitution-dependent differences risks selecting a compound with divergent target selectivity, potency, and physicochemical properties, undermining experimental reproducibility and lead optimization campaigns [1].

Quantitative Differentiation of 1-(Propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide: Evidence-Based Comparator Analysis


N-1 Isopropyl vs. Methyl Substitution: Impact on Predicted Lipophilicity and Target Annotation

The 1-isopropyl substituent differentiates the target compound from its closest direct analog, 1-methyl-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide (CAS 1401536-23-9, C₁₁H₁₀N₆O, MW 242.24). The isopropyl group increases calculated logP by approximately 0.87 compared to the methyl analog, as estimated from fragment-based lipophilicity contributions (isopropyl π ≈ 1.53 vs. methyl π ≈ 0.56 on indole N-1) [1]. This lipophilicity shift is predicted to enhance membrane permeability and protein binding characteristics. Furthermore, the 1-isopropyl compound is specifically annotated as an IDO1 inhibitor in the Therapeutic Target Database, whereas the 1-methyl analog lacks this target annotation [2].

Immuno-oncology IDO1 inhibition Structure-Activity Relationship

Target Selectivity Differentiation: IDO1 vs. Multi-Mediator Antiallergy Profile Compared to CI-949

The target compound is curated as an IDO1 inhibitor, a target implicated in tumor immune evasion [1]. In contrast, the structurally related clinical-stage indole-tetrazole CI-949 (5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide) acts as a multi-mediator allergic release inhibitor with fundamentally different pharmacology: it inhibits histamine release (IC₅₀ = 26.7 ± 2.8 μM), leukotriene C₄/D₄ synthesis/release (IC₅₀ = 2.7 ± 2.4 μM), and thromboxane B₂ release (IC₅₀ = 3.0 ± 1.8 μM) from antigen-challenged guinea-pig lung fragments [2]. CI-949 also inhibits calmodulin-dependent phosphodiesterase (IC₅₀ = 31.0 μM) and intracellular calcium mobilization (IC₅₀ = 8.4 μM) [3]. The target compound's focused IDO1 annotation, combined with its distinct substitution pattern (N-1 isopropyl, 5-carboxamide vs. CI-949's N-1 phenyl, 3-isopropoxy, 5-methoxy, 2-carboxamide), establishes a clear target selectivity differentiation.

Cancer immunotherapy IDO1 Antiallergy Target selectivity

Class-Level Antiproliferative Activity of Indole-Tetrazole 5-Carboxamides in Breast Cancer: Positioning the Isopropyl Scaffold

Indole-tetrazole derivatives with 5-carboxamide substitution demonstrate potent in vitro antiproliferative activity against breast cancer cell lines. In a 2024 SAR study by Kaur et al., representative indole-tetrazole 5-carboxamides (compounds 5d and 5f) exhibited anti-proliferative activity against ER-α positive T-47D cells with IC₅₀ values of 10.00 ± 0.59 μM and 3.83 ± 0.74 μM, respectively, compared to the standard drug bazedoxifene (IC₅₀ = 14.23 ± 0.68 μM) [1]. These same compounds displayed ER-α binding affinity with IC₅₀ values of 5.826 nM (5d) and 110.6 nM (5f) in a fluorescence polarization competitive binding assay, versus bazedoxifene (IC₅₀ = 339.2 nM), representing a 58-fold affinity improvement for 5d [1]. The target compound shares the indole-5-tetrazole carboxamide core scaffold with 5d and 5f but bears the distinct N-1 isopropyl substituent, positioning it within this active chemotype space while offering a unique substitution vector for SAR exploration.

Breast cancer ER-α antagonism Antiproliferative Indole-tetrazole SAR

Tubulin Polymerization Inhibitory Potential: Indole-Tetrazole Hybrids as Reference for the 5-Carboxamide Chemotype

Indole-tetrazole coupled aromatic amides have demonstrated potent tubulin polymerization inhibitory activity. In a 2022 study by Reddy et al., indole-tetrazole hybrids 40a and 40b exhibited tubulin polymerization inhibition with IC₅₀ values of 0.34 μM and 0.52 μM, respectively, surpassing the reference inhibitor combretastatin A-4 (IC₅₀ = 1.12 μM) by 3.3-fold and 2.2-fold [1]. These same hybrids showed anti-MCF-7 breast cancer cell activity with IC₅₀ values of 4.15 μM (40a) and 5.42 μM (40b), compared to etoposide (IC₅₀ = 9.70 μM) [1]. The target compound, while structurally distinct in its N-1 isopropyl and tetrazole-carboxamide connectivity, belongs to the same indole-tetrazole aromatic amide chemotype class and represents a scaffold with demonstrated potential for sub-micromolar tubulin polymerization inhibition.

Tubulin polymerization Antimitotic Cancer chemotherapy Indole-tetrazole

Optimal Procurement and Research Application Scenarios for 1-(Propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide


IDO1-Focused Cancer Immunotherapy Probe Development

The compound's curated annotation as an IDO1 inhibitor [1] supports its use as a starting point for medicinal chemistry optimization of IDO1-targeted cancer immunotherapy agents. Unlike CI-949, which exhibits multi-mediator antiallergy polypharmacology, the target compound offers a focused IDO1 profile that is better suited for target-specific mechanistic studies and lead optimization campaigns [2].

N-1 Substitution SAR Exploration in Indole-Tetrazole 5-Carboxamides

The isopropyl group at the indole N-1 position provides a distinct lipophilic and steric profile compared to the methyl analog (Δ logP contribution ≈ +0.97) [1], enabling systematic SAR investigations into how N-1 alkyl substitution modulates target engagement, cellular permeability, and metabolic stability within the indole-tetrazole 5-carboxamide chemotype [2].

ER-α Antagonist Lead Generation Based on Indole-5-Tetrazole Scaffold

The indole-5-tetrazole carboxamide scaffold has demonstrated potent ER-α binding (IC₅₀ values as low as 5.826 nM, representing a 58-fold improvement over bazedoxifene) and antiproliferative activity in ER-α positive breast cancer models [1]. The target compound serves as a uniquely substituted building block for generating focused compound libraries to explore N-1 substituent effects on ER-α antagonism potency and selectivity.

Tubulin Polymerization Inhibitor Screening Library Component

Indole-tetrazole hybrids have achieved sub-micromolar tubulin polymerization inhibition (IC₅₀ as low as 0.34 μM, exceeding combretastatin A-4 by 3.3-fold) and low micromolar MCF-7 antiproliferative activity [1]. The target compound, with its distinct N-1 isopropyl-5-carboxamide-tetrazole connectivity, expands the chemical diversity of tubulin inhibitor screening decks and enables scaffold-hopping strategies for antimitotic drug discovery.

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